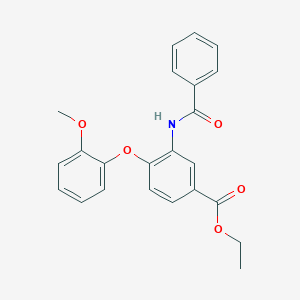![molecular formula C13H28N2O2 B14421561 2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol CAS No. 85181-19-7](/img/structure/B14421561.png)
2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol: is an organic compound that belongs to the class of piperidines. It is characterized by the presence of a piperidine ring substituted with four methyl groups, making it a highly hindered amine. This compound is often used in various chemical reactions due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol typically involves the following steps:
Formation of 2,2,6,6-Tetramethylpiperidine: This is achieved through the conjugate addition of ammonia to phorone, followed by reduction of the intermediate triacetone amine using the Wolff-Kishner reaction.
Amination: The 2,2,6,6-Tetramethylpiperidine is then reacted with ethylene oxide to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form oxides.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the amino group.
Reduction: The compound can be reduced to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxone and iodine.
Substitution: Reagents such as alkyl halides are used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride are commonly used.
Major Products
Oxidation: Formation of oxides and hydroxylamines.
Substitution: Formation of substituted amines.
Reduction: Formation of reduced piperidine derivatives.
Applications De Recherche Scientifique
2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a hindered base in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and as a stabilizer in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol involves its role as a hindered base. It can stabilize reactive intermediates and facilitate various chemical reactions. The molecular targets include nucleophiles and electrophiles in organic synthesis, where it acts to modulate reaction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor and structurally similar compound.
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A derivative used in radical reactions.
4-Amino-2,2,6,6-tetramethylpiperidine: Another derivative with similar applications.
Uniqueness
2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol is unique due to its combination of a highly hindered piperidine ring with an ethoxyethanol group. This structure imparts unique reactivity and stability, making it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
85181-19-7 |
|---|---|
Formule moléculaire |
C13H28N2O2 |
Poids moléculaire |
244.37 g/mol |
Nom IUPAC |
2-[2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethoxy]ethanol |
InChI |
InChI=1S/C13H28N2O2/c1-12(2)9-11(10-13(3,4)15-12)14-5-7-17-8-6-16/h11,14-16H,5-10H2,1-4H3 |
Clé InChI |
IXVQOBROPSXSKR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1)(C)C)NCCOCCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


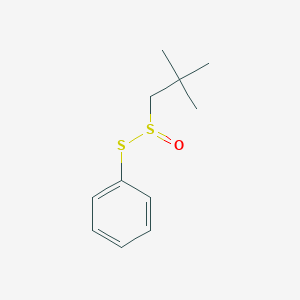

![Ethyl 3-{[2-(morpholin-4-YL)ethyl]amino}but-2-enoate](/img/structure/B14421496.png)
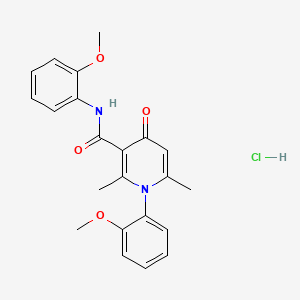
![3-[4-(6-Aminohexanoyl)phenyl]propanoic acid](/img/structure/B14421511.png)
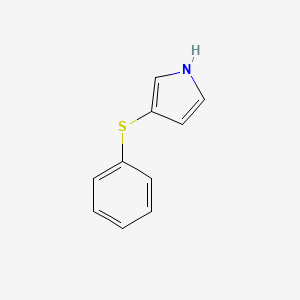
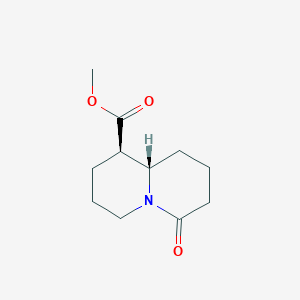
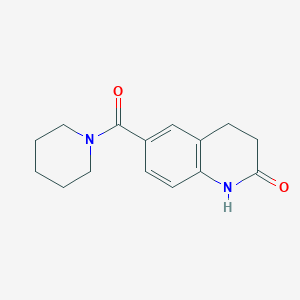
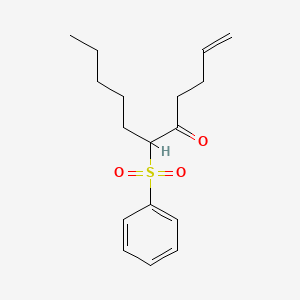
![1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione](/img/structure/B14421546.png)

![2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane](/img/structure/B14421563.png)
![1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione](/img/structure/B14421565.png)
